molecular formula C10H6ClN3O2 B14469408 4-Nitronaphthalene-1-diazonium chloride CAS No. 68905-59-9

4-Nitronaphthalene-1-diazonium chloride

Cat. No.: B14469408
CAS No.: 68905-59-9
M. Wt: 235.62 g/mol
InChI Key: LTZMYEMRABQPOO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitronaphthalene-1-diazonium chloride is an aromatic diazonium salt derived from 4-nitro-1-naphthylamine Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitronaphthalene-1-diazonium chloride is typically synthesized from 4-nitro-1-naphthylamine. The process involves the diazotization of 4-nitro-1-naphthylamine using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (below 20°C) to ensure the stability of the diazonium salt .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to maintain low temperatures and prevent decomposition. The resulting diazonium salt is often isolated as a solid by precipitation with an appropriate solvent, such as ether .

Chemical Reactions Analysis

Types of Reactions

4-Nitronaphthalene-1-diazonium chloride undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-nitronaphthalene-1-diazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution and coupling reactions, leading to the formation of different products. The reactivity of the diazonium ion is attributed to the presence of the diazonium group (-N₂⁺), which is a good leaving group .

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium chloride
  • 4-Methoxybenzenediazonium chloride
  • 4-Chlorobenzenediazonium chloride

Comparison

4-Nitronaphthalene-1-diazonium chloride is unique due to the presence of the nitro group on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. Compared to benzenediazonium chloride, it has a more complex structure and can participate in a wider range of reactions due to the additional aromatic ring .

Properties

CAS No.

68905-59-9

Molecular Formula

C10H6ClN3O2

Molecular Weight

235.62 g/mol

IUPAC Name

4-nitronaphthalene-1-diazonium;chloride

InChI

InChI=1S/C10H6N3O2.ClH/c11-12-9-5-6-10(13(14)15)8-4-2-1-3-7(8)9;/h1-6H;1H/q+1;/p-1

InChI Key

LTZMYEMRABQPOO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+]#N.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.